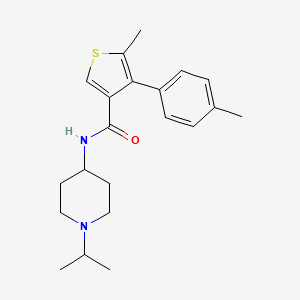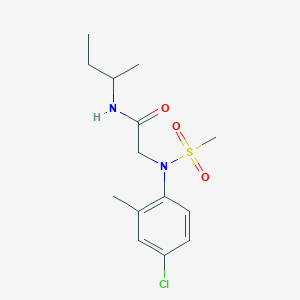![molecular formula C17H17N3O4S B4885441 N-{[(3-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4885441.png)
N-{[(3-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(3-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide, also known as NBD-556, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-{[(3-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and to induce apoptosis in cancer cells. This compound has also been shown to act as a reactive oxygen species scavenger, which may contribute to its anti-cancer properties.
Biochemical and physiological effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as DNA topoisomerases and histone deacetylases. It has also been shown to induce apoptosis in cancer cells and to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[(3-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide has several advantages as a research tool, including its potential anti-cancer properties and its ability to act as a fluorescent probe for detecting reactive oxygen species. However, there are also limitations to its use in lab experiments. This compound is a relatively complex molecule, which may make it difficult to synthesize and purify. Additionally, its mechanism of action is not fully understood, which may make it challenging to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on N-{[(3-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide. One area of interest is the development of more efficient synthesis methods for this compound and related compounds. Another area of research is the investigation of this compound's potential as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to explore its potential as a research tool in other areas of scientific research.
Métodos De Síntesis
The synthesis of N-{[(3-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide involves the reaction of 4-propoxybenzoyl chloride with N-(3-nitrophenyl)thiourea in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain this compound as a white solid with a melting point of 174-176°C.
Aplicaciones Científicas De Investigación
N-{[(3-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro. It has also been investigated for its potential as a fluorescent probe for detecting reactive oxygen species in cells.
Propiedades
IUPAC Name |
N-[(3-nitrophenyl)carbamothioyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-2-10-24-15-8-6-12(7-9-15)16(21)19-17(25)18-13-4-3-5-14(11-13)20(22)23/h3-9,11H,2,10H2,1H3,(H2,18,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTOLAXSWQTRQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-4-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B4885365.png)
![ethyl 1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B4885366.png)
![N-allyl-N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B4885378.png)

![(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid](/img/structure/B4885415.png)

![4-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4885427.png)

![5-acetyl-4-(4-ethylphenyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4885440.png)
![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,4-diazepan-5-one](/img/structure/B4885449.png)
![5-[(1-adamantylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4885454.png)
![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]benzamide](/img/structure/B4885458.png)

![5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4885467.png)